

# A Comparative Analysis of AZD1656 and Other Glucokinase Activators in Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | AZD1656  |           |  |  |
| Cat. No.:            | B1665935 | Get Quote |  |  |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and safety profiles of emerging glucokinase activators (GKAs), with a focus on **AZD1656** versus other notable candidates like dorzagliatin and TTP399. This document synthesizes data from key clinical trials to facilitate an objective evaluation of their therapeutic potential.

Glucokinase activators represent a novel class of oral hypoglycemic agents that target the glucokinase enzyme, a key regulator of glucose metabolism in the pancreas and liver. By enhancing glucokinase activity, these agents aim to improve glycemic control in individuals with type 2 diabetes. This guide delves into the performance of **AZD1656** in comparison to other GKAs, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

#### **Efficacy Comparison of Glucokinase Activators**

The therapeutic efficacy of glucokinase activators is primarily assessed by their ability to reduce glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels. The following tables summarize the key efficacy data from clinical trials of **AZD1656**, dorzagliatin, and TTP399.

### **Table 1: Comparative Efficacy in Lowering HbA1c**



| Glucokin<br>ase<br>Activator                | Clinical<br>Trial                     | Patient<br>Populatio<br>n                   | Treatmen<br>t Duration | Dosage                  | Mean<br>Change<br>in HbA1c<br>from<br>Baseline | Placebo-<br>Corrected<br>HbA1c<br>Reductio<br>n |
|---------------------------------------------|---------------------------------------|---------------------------------------------|------------------------|-------------------------|------------------------------------------------|-------------------------------------------------|
| AZD1656                                     | Dose-<br>ranging<br>study[1]          | Type 2<br>Diabetes<br>on<br>Metformin       | 4 months               | 10-140 mg<br>(titrated) | -0.80%                                         | -0.80%<br>(95% CI:<br>-1.14 to<br>-0.46)[1]     |
| 20-200 mg<br>(titrated)                     | -0.81%                                | -0.81%<br>(95% CI:<br>-1.14 to<br>-0.47)[1] |                        |                         |                                                |                                                 |
| Dorzagliati<br>n                            | SEED<br>(Monothera<br>py)[2][3]       | Drug-naïve<br>Type 2<br>Diabetes            | 24 weeks               | 75 mg BID               | -1.07%                                         | -0.57%<br>(95% CI:<br>-0.79 to<br>-0.36)[4]     |
| DAWN (Add-on to Metformin) [2][3][5][6] [7] | Type 2<br>Diabetes<br>on<br>Metformin | 24 weeks                                    | 75 mg BID              | -1.02%                  | -0.66%<br>(95% CI:<br>-0.79 to<br>-0.53)[5][6] |                                                 |
| TTP399                                      | AGATA[8]                              | Type 2<br>Diabetes<br>on<br>Metformin       | 6 months               | 800 mg                  | Not<br>Reported                                | -0.9%[8][9]<br>[10]                             |
| SimpliciT1<br>(Part 2)[11]                  | Type 1 Diabetes (Adjunct to Insulin)  | 12 weeks                                    | 800 mg                 | Not<br>Reported         | -0.21%<br>(95% CI:<br>-0.39 to<br>-0.04)[11]   |                                                 |





**Table 2: Comparative Efficacy in Lowering Fasting and** 

Postprandial Glucose

| Glucokinase<br>Activator | Clinical Trial                                          | Mean Change in<br>Fasting Plasma<br>Glucose (FPG)<br>from Baseline              | Mean Change in 2-<br>hour Postprandial<br>Glucose (2h-PPG)<br>from Baseline |
|--------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| AZD1656                  | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results.                         |                                                                             |
| Dorzagliatin             | DAWN (Add-on to<br>Metformin)[6]                        | Significant reduction<br>(exact value not<br>specified in search<br>results)[8] | -5.45 mmol/L[2][3]                                                          |
| SEED (Monotherapy) [2]   | Not explicitly reported in the provided search results. | -2.83 mmol/L[2][3]                                                              |                                                                             |
| TTP399                   | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results.                         |                                                                             |

#### **Safety and Tolerability Profile**

The safety profile of glucokinase activators is a critical aspect of their clinical development, with a particular focus on the risk of hypoglycemia and effects on lipid metabolism.

### **Table 3: Comparative Safety Profile**



| Glucokinase<br>Activator | Key Adverse<br>Events                                                                                                                              | Incidence of<br>Hypoglycemia                                                                                                                                    | Effects on Lipids                                                                                                                                      |
|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| AZD1656                  | Generally well- tolerated.[1] No significant increase in total non-serious or serious adverse events compared to placebo.[12]                      | Less frequent than glipizide.[1] A meta-analysis showed a non-significant increased risk compared to placebo (RR 2.03, 95% CI 0.94–4.39).[12]                   | Not explicitly reported in the provided search results.                                                                                                |
| Dorzagliatin             | Incidence of adverse<br>events was similar to<br>placebo.[5] No drug-<br>related serious<br>adverse events<br>reported in the DAWN<br>trial.[5][6] | No severe hypoglycemia reported in the DAWN trial.[5][6] Incidence of hypoglycemia (<3.0 mmol/L) was less than 1% over 52 weeks.[7]                             | A meta-analysis<br>showed an increase in<br>triglycerides (MD 0.43<br>mmol/L) and total<br>cholesterol (MD 0.13<br>mmol/L) compared to<br>placebo.[13] |
| TTP399                   | Well-tolerated.[14]                                                                                                                                | Did not cause hypoglycemia.[9][10] [14] In the SimpliciT1 study, the frequency of severe or symptomatic hypoglycemia decreased by 40% relative to placebo. [11] | No detrimental effect on plasma lipids.[9] [10] Increased high-density lipoprotein cholesterol (3.2 mg/dl) compared to placebo. [9][10]                |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies of **AZD1656**, dorzagliatin, and TTP399.

#### **AZD1656: Dose-ranging Study (NCT01020123)[1]**



- Study Design: A randomized, double-blind, placebo-controlled, multicenter study with a 4-month treatment period and an optional 2-month extension.
- Patient Population: 458 patients with type 2 diabetes and HbA1c between 7.5% and 10% who were on a stable dose of metformin. An additional 72 patients with HbA1c >10% and ≤12% received open-label AZD1656.
- Intervention: Patients were randomized to receive one of the following as an add-on to metformin:
  - AZD1656 20 mg fixed dose
  - AZD1656 40 mg fixed dose
  - AZD1656 10-140 mg titrated dose
  - AZD1656 20-200 mg titrated dose
  - Placebo
  - Glipizide 5-20 mg titrated
- Primary Outcome: Placebo-corrected change in HbA1c from baseline to 4 months.

## Dorzagliatin: SEED (NCT03173391) and DAWN (NCT03141073) Trials[15]

- Study Design: Both were randomized, double-blind, placebo-controlled, Phase 3 trials with a 24-week double-blind treatment period followed by a 28-week open-label extension.
- Patient Population:
  - SEED: Drug-naïve patients with type 2 diabetes.
  - DAWN: Patients with type 2 diabetes inadequately controlled with metformin monotherapy.
     [15]
- Intervention:



- SEED: Dorzagliatin (75 mg twice daily) or placebo.
- DAWN: Dorzagliatin (75 mg twice daily) or placebo, as an add-on to metformin (1500 mg/day).[7]
- Primary Outcome: Change in HbA1c from baseline to week 24.[6]

#### TTP399: SimpliciT1 Study (TTP399-203)[11][16]

- Study Design: A Phase 1b/2 adaptive, randomized, double-blind, placebo-controlled study.
- Patient Population: Adults with type 1 diabetes.
- Intervention: 800 mg of TTP399 or a matched placebo, administered once daily for 12 weeks as an adjunct to insulin therapy.[11]
- Primary Outcome: Change in HbA1c from baseline to week 12.[11]

#### **Signaling Pathway of Glucokinase Activation**

Glucokinase activators exert their effects through a dual mechanism of action in the pancreas and liver. The following diagram illustrates the signaling pathway.





Click to download full resolution via product page

Caption: Glucokinase activation pathway in pancreas and liver.

## Experimental Workflow for a Typical Glucokinase Activator Clinical Trial

The following diagram outlines a generalized workflow for a clinical trial evaluating a glucokinase activator.





Click to download full resolution via product page

Caption: Generalized workflow of a GKA clinical trial.



#### **Discussion and Conclusion**

The landscape of glucokinase activators is evolving, with several candidates demonstrating promising efficacy in glycemic control. **AZD1656** showed significant reductions in HbA1c, although its development has seen challenges regarding sustained efficacy.[1] In contrast, dorzagliatin has progressed to Phase 3 trials and has shown robust and sustained glycemic control, both as a monotherapy and in combination with metformin.[2][3][4] TTP399, a hepatoselective GKA, has demonstrated a strong safety profile, particularly with a reduced risk of hypoglycemia, and has even shown potential as an adjunctive therapy in type 1 diabetes.[9] [10][11][14]

The choice of a specific glucokinase activator for further development or clinical use will likely depend on a careful balance of its efficacy, long-term durability of effect, and safety profile, especially concerning hypoglycemia and effects on lipid metabolism. The distinct profiles of **AZD1656**, dorzagliatin, and TTP399 highlight the diversity within this class of drugs and underscore the importance of continued research to identify the optimal therapeutic agent for patients with diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]



- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Safety profile of glucokinase activator AZD1656: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 14. TTP399: an investigational liver-selective glucokinase (GK) activator as a potential treatment for type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 15. Hua Medicine Successfully Completes Its Registration Phase III Trials. Announces 52-Week Results for DAWN (HMM0302), Dorzagliatin's Phase III Combination with Metformin Trial-Company News-Hua Medicine [huamedicine.com]
- To cite this document: BenchChem. [A Comparative Analysis of AZD1656 and Other Glucokinase Activators in Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665935#azd1656-versus-other-glucokinase-activators-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com